molecular formula C20H38N4O5 B12112766 H-DL-Val-DL-Val-DL-Val-DL-Val-OH

H-DL-Val-DL-Val-DL-Val-DL-Val-OH

Cat. No.: B12112766
M. Wt: 414.5 g/mol
InChI Key: DISYUNFKZRKPAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-DL-Val-DL-Val-DL-Val-DL-Val-OH is a tetrapeptide composed of four DL-valine residues. DL-valine is a racemic mixture of D- and L-valine enantiomers, resulting in a non-chiral center at each valine position. The compound’s structure is characterized by repeating valine units linked via peptide bonds, forming a linear homotetramer. Its molecular formula is C₂₀H₃₆N₄O₅, with a molecular weight of 420.53 g/mol (calculated from H-DL-Val-OH monomer data in ).

Key properties include:

  • Hydrophobicity: Valine’s branched alkyl side chain contributes to low water solubility and increased lipophilicity.
  • Structural flexibility: The absence of stereochemical constraints (due to DL-configuration) allows diverse conformational states.
  • Synthetic utility: Homooligomers like this are used to study peptide aggregation, beta-sheet formation, and as model systems in biophysical studies .

Properties

Molecular Formula

C20H38N4O5

Molecular Weight

414.5 g/mol

IUPAC Name

2-[[2-[[2-[(2-amino-3-methylbutanoyl)amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C20H38N4O5/c1-9(2)13(21)17(25)22-14(10(3)4)18(26)23-15(11(5)6)19(27)24-16(12(7)8)20(28)29/h9-16H,21H2,1-8H3,(H,22,25)(H,23,26)(H,24,27)(H,28,29)

InChI Key

DISYUNFKZRKPAZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-VAL-VAL-VAL-VAL-OH typically involves stepwise peptide synthesis. This process includes the protection of amino groups, coupling of amino acids, and deprotection steps. The most common method is solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions often involve the use of coupling reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxybenzotriazole (HOBt) to facilitate peptide bond formation .

Industrial Production Methods

Industrial production of H-VAL-VAL-VAL-VAL-OH may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, often incorporating automated synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

H-VAL-VAL-VAL-VAL-OH can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of hydroxylated valine residues, while reduction can lead to the cleavage of disulfide bonds .

Scientific Research Applications

H-VAL-VAL-VAL-VAL-OH has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of H-VAL-VAL-VAL-VAL-OH involves its interaction with specific molecular targets and pathways. As a peptide, it can bind to receptors or enzymes, modulating their activity. The exact mechanism depends on the specific biological context and the presence of other interacting molecules. For example, it may inhibit or activate certain enzymes, influencing metabolic pathways .

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties

Compound Molecular Formula MW (g/mol) LogP Solubility Key Applications
H-DL-Val-DL-Val-DL-Val-DL-Val-OH C₂₀H₃₆N₄O₅ 420.53 ~-0.3 Low Aggregation studies
H-DL-Leu-DL-Val-OH C₁₁H₂₂N₂O₃ 230.30 ~1.2 Moderate Enzyme substrates
Z-DL-Val-OH C₁₃H₁₇NO₄ 251.28 ~2.5 Low Synthesis intermediate
H-DL-Val-OMe·HCl C₆H₁₃NO₂·HCl 179.64 ~0.5 High Peptide synthesis

Key Research Findings

  • Aggregation Behavior : The valine tetramer’s DL-configuration reduces beta-sheet formation compared to poly-L-valine, making it less prone to amyloid-like aggregation .
  • Synthetic Challenges : Multi-step coupling is required for tetramer synthesis, with yields lower than dipeptides due to steric hindrance .
  • Biological Relevance : Homotetramers are used to mimic hydrophobic protein domains, aiding in membrane interaction studies .

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